molecular formula C13H16 B8337892 4-(tert-Butyl)-2-ethynyl-1-methylbenzene

4-(tert-Butyl)-2-ethynyl-1-methylbenzene

Cat. No.: B8337892
M. Wt: 172.27 g/mol
InChI Key: BXZQSWBVFJURAC-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-ethynyl-1-methylbenzene is an organic compound with the molecular formula C13H16. It contains a benzene ring substituted with a tert-butyl group, an ethynyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-ethynyl-1-methylbenzene typically involves the alkylation of a benzene ring followed by the introduction of an ethynyl group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of more robust catalysts to withstand industrial conditions.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-ethynyl-1-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfur trioxide or oleum.

    Oxidation: Potassium permanganate or ozone.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Halogenation: Halogenated derivatives of this compound.

    Nitration: Nitro derivatives.

    Sulfonation: Sulfonic acid derivatives.

    Oxidation: Carbonyl compounds.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

4-(tert-Butyl)-2-ethynyl-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-ethynyl-1-methylbenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-(tert-Butyl)-2-ethynyl-1-methylbenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

4-tert-butyl-2-ethynyl-1-methylbenzene

InChI

InChI=1S/C13H16/c1-6-11-9-12(13(3,4)5)8-7-10(11)2/h1,7-9H,2-5H3

InChI Key

BXZQSWBVFJURAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following general procedure F and using (5-tert-butyl-2-methyl-phenylethynyl)-trimethyl-silane (Intermediate 109, 0.16 g, 0.66 mmol), methanol (5 mL) and potassium carbonate (0.05 g, 0.36 mmol), the title compound was obtained (0.08 g, 67%).
Name
(5-tert-butyl-2-methyl-phenylethynyl)-trimethyl-silane
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Intermediate 109
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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